Dichloro-1,2,4-triazin-5-amine
Overview
Description
Dichloro-1,2,4-triazin-5-amine is a chemical compound with the molecular formula C3H2Cl2N4 . It is used in various chemical reactions and has been found to be a component in the synthesis of some biologically active molecules .
Synthesis Analysis
The synthesis of Dichloro-1,2,4-triazin-5-amine and its derivatives often involves nucleophilic substitution reactions . For instance, new N-heterocyclic compounds with a 1,3,5 triazine core were synthesized by a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of Dichloro-1,2,4-triazin-5-amine consists of 11 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .Chemical Reactions Analysis
Dichloro-1,2,4-triazin-5-amine participates in various chemical reactions. For example, it has been used in the synthesis of new N-heterocyclic compounds with a 1,3,5 triazine core .Scientific Research Applications
Synthesis Methodologies
- A practical synthesis method for 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines was developed, showcasing the triazine ring closure's chemo- and regioselectivity, which could be influenced by the solvent used. This method provides a pathway for further functionalization of the triazine core, which is a critical aspect of medicinal chemistry (Dolzhenko et al., 2008).
- Another study reported the use of the trichloromethyl moiety as a leaving group in nucleophilic substitutions, leading to the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines. This process highlights the versatility of triazine derivatives in synthesizing compounds with potential biological activity (Lim et al., 2014).
Biological Applications
- The antimicrobial activities of new 1,2,4-triazole derivatives were investigated, revealing that some compounds exhibited good or moderate activities against various microorganisms. This suggests that triazine derivatives could serve as frameworks for developing new antimicrobial agents (Bektaş et al., 2007).
- In a study exploring the amination of 1,2,4-triazines, it was found that this process leads to the formation of 3-amino-1,2,4-triazines, which could have implications for the synthesis of compounds with potential pharmacological properties (Rykowski & Plas, 1982).
Material Science and Other Applications
- The use of Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as an amide coupling agent was explored, highlighting its utility in the synthesis of complex organic molecules and potentially in the development of materials with novel properties (Zhang & Lu, 2006).
Future Directions
The future directions for Dichloro-1,2,4-triazin-5-amine could involve further exploration of its potential uses in the synthesis of biologically active molecules. Its role in the synthesis of new N-heterocyclic compounds with a 1,3,5 triazine core suggests potential applications in the development of new antimicrobial agents .
properties
IUPAC Name |
3,6-dichloro-1,2,4-triazin-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2N4/c4-1-2(6)7-3(5)9-8-1/h(H2,6,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOGCRPGOBSSEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=NC(=N1)Cl)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297300 | |
Record name | 3,6-Dichloro-1,2,4-triazin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro-1,2,4-triazin-5-amine | |
CAS RN |
823-62-1 | |
Record name | 3,6-Dichloro-1,2,4-triazin-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=823-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dichloro-1,2,4-triazin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dichloro-1,2,4-triazin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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